Di-mu-chlorobis[(eta-allyl)palladium(II)]
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Overview
Description
Di-mu-chlorobis[(eta-allyl)palladium(II)] is an organometallic compound with the molecular formula C6H10Cl2Pd2. It is commonly used as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis. The compound appears as yellow or yellow-green crystals or powders and is sensitive to air and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-mu-chlorobis[(eta-allyl)palladium(II)] can be synthesized by purging carbon monoxide through a methanolic aqueous solution of palladium(II) chloride, sodium chloride, and allyl chloride. The reaction proceeds as follows :
2Na2PdCl4+2CH2=CHCH2Cl+2CO+2H2O→(C3H5)2Pd2Cl2+4NaCl+2CO2+4HCl
The resulting product is then purified and isolated as yellow crystalline powder.
Industrial Production Methods
Industrial production methods for di-mu-chlorobis[(eta-allyl)palladium(II)] typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is stored under inert conditions to prevent decomposition due to air and moisture sensitivity .
Chemical Reactions Analysis
Types of Reactions
Di-mu-chlorobis[(eta-allyl)palladium(II)] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or phosphines.
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition .
Major Products
The major products formed from reactions involving di-mu-chlorobis[(eta-allyl)palladium(II)] depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a substituted palladium complex .
Scientific Research Applications
Di-mu-chlorobis[(eta-allyl)palladium(II)] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in homogeneous reactions, such as the Heck reaction and hydrosilylation of olefins.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Mechanism of Action
The mechanism by which di-mu-chlorobis[(eta-allyl)palladium(II)] exerts its effects involves the formation of palladium-allyl complexes. These complexes can undergo various transformations, such as oxidative addition, reductive elimination, and nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
- Allylpalladium(II) chloride dimer
- Bis(pi-allylpalladium chloride)
- Diallyldichlorodipalladium
Uniqueness
Di-mu-chlorobis[(eta-allyl)palladium(II)] is unique due to its high catalytic efficiency and versatility in various organic reactions. Its ability to form stable palladium-allyl complexes makes it a valuable catalyst in both academic and industrial settings .
Properties
Molecular Formula |
C6H10Cl2Pd2 |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
chloropalladium(1+);prop-1-ene |
InChI |
InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
PENAXHPKEVTBLF-UHFFFAOYSA-L |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+] |
Origin of Product |
United States |
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